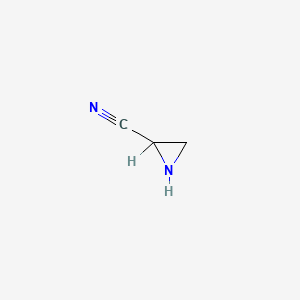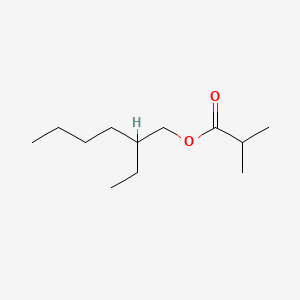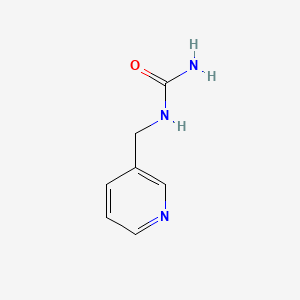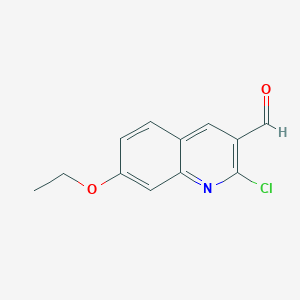
2-Chloro-7-ethoxyquinoline-3-carbaldehyde
Übersicht
Beschreibung
“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as quinolines . It has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions .
Synthesis Analysis
The synthesis of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” and related analogs involves the application of the Vilsmeier–Haack reaction . Various nucleophiles were introduced into 2-chloroquinoline-3-carbaldehyde and 2-chloro-8-methylquinoline-3-carbaldehyde by substitution of chlorine using different reaction conditions .
Chemical Reactions Analysis
“2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is easily available and has high chemical reactivity due to the presence of two active moieties, chloro- and aldehyde functions . This compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-7-ethoxyquinoline-3-carbaldehyde” is 235.67 . The IUPAC name for this compound is 2-chloro-7-ethoxy-3-quinolinecarbaldehyde . The InChI code is 1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9 (7-15)12 (13)14-11 (8)6-10/h3-7H,2H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Chloro-7-ethoxyquinoline-3-carbaldehyde has been extensively studied in the context of synthesizing various quinoline derivatives. Research has explored its utility in the synthesis of biologically important compounds, highlighting its significance in the field of organic and medicinal chemistry (Hamama et al., 2018).
Biological Evaluation and Applications
- This compound has been employed in synthesizing quinoline derivatives, which have shown potential as antimicrobial and antioxidant agents. For instance, some derivatives have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as notable antioxidant properties (Abdi et al., 2021).
Green Chemistry Perspectives
- The compound's synthesis and applications are also being explored from a green chemistry perspective. This involves using environmentally friendly methods such as microwave, ultrasound, and solvent-free reactions, further enhancing its appeal in sustainable scientific research (Patel et al., 2020).
Molecular Docking and Inhibition Studies
- In the realm of biochemistryand molecular biology, 2-Chloro-7-ethoxyquinoline-3-carbaldehyde derivatives have been utilized in molecular docking studies. These studies have shown that certain derivatives can act as inhibitors for enzymes like AKT1, which play a crucial role in cancer biology. This indicates the potential of these compounds in the development of cancer therapeutics (Ghanei et al., 2016).
Antimicrobial and Antioxidant Activities
- The compound's derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Studies have shown that some of these derivatives display potent activity against bacterial strains and also exhibit moderate to strong antioxidant activities, underscoring their potential in developing new antimicrobial and antioxidant agents (Zeleke et al., 2020).
Free Radical Scavenging Properties
- Research has also focused on the free radical scavenging properties of quinoline derivatives synthesized from 2-Chloro-7-ethoxyquinoline-3-carbaldehyde. These studies provide insights into the potential use of these compounds in addressing oxidative stress-related diseases (Subashini et al., 2010).
Wirkmechanismus
Mode of Action
It is known that the compound is involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Biochemical Pathways
The compound is involved in the synthesis of quinoline ring systems, which suggests it may influence pathways related to these systems .
Eigenschaften
IUPAC Name |
2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWVEXSCELRQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354258 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-ethoxyquinoline-3-carbaldehyde | |
CAS RN |
129798-05-6 | |
| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




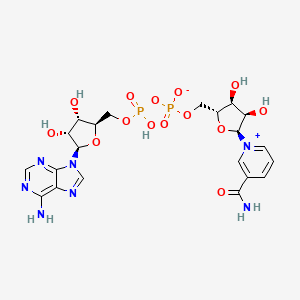
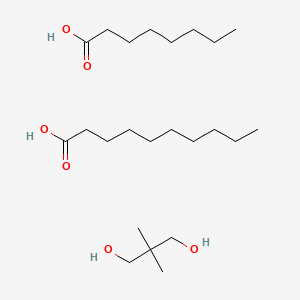
amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)


